molecular formula C14H19NO3 B7767242 ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 219622-61-4

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B7767242
CAS No.: 219622-61-4
M. Wt: 249.30 g/mol
InChI Key: KUMRNXGGFLRUIV-UHFFFAOYSA-N
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Description

    Reactants: Pyrrole derivative, acetyl chloride, cyclopropyl bromide, ethyl chloroformate.

    Conditions: Base such as triethylamine, solvents like dichloromethane.

    Product: Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants and products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor to form the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions to form the pyrrole ring.

  • Cyclization Step

      Reactants: 1,4-dicarbonyl compound, ammonia or primary amine.

      Conditions: Acidic medium, typically using acetic acid as a solvent.

      Product: Pyrrole derivative.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Aqueous or organic solvents, controlled temperatures.

      Products: Oxidized derivatives with ketone or carboxylic acid groups.

  • Reduction: : Reduction reactions can be used to modify the acetyl group or other functional groups.

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Anhydrous solvents, low temperatures.

      Products: Reduced derivatives such as alcohols.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.

      Reagents: Halogenating agents, nucleophiles like amines or thiols.

      Conditions: Organic solvents, varying temperatures.

      Products: Substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropyl and acetyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives:

    Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the cyclopropyl and acetyl groups, resulting in different chemical and biological properties.

    4-Acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.

    1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the acetyl group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-5-18-14(17)13-9(3)15(11-6-7-11)8(2)12(13)10(4)16/h11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMRNXGGFLRUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C(=O)C)C)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381563
Record name Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-51-8
Record name Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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